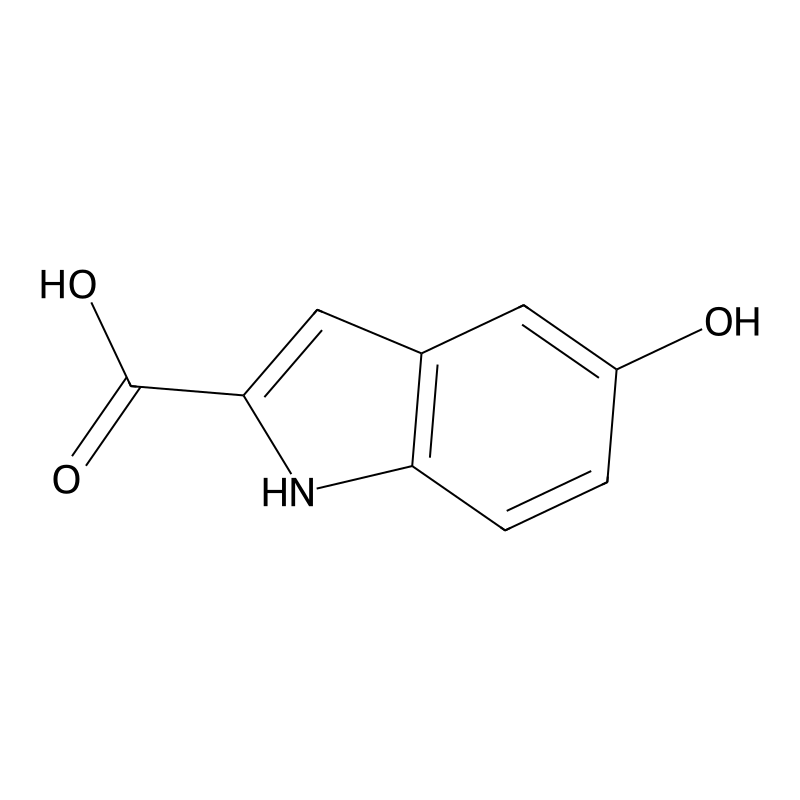

5-Hydroxyindole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

HPLC-amperometric detection of serotonin:

- A study published in the journal "Analytical Sciences" describes the use of 5-HIAA as a mobile phase additive in a high-performance liquid chromatography (HPLC) system with amperometric detection for the determination of serotonin in biological samples like plasma, platelets, and urine []. This method offered advantages such as high sensitivity and selectivity compared to conventional electrochemical detection methods.

Precursor for synthesis of other compounds:

- 5-HIAA can serve as a starting material for the synthesis of other biologically relevant compounds. For example, research has explored its use in the synthesis of potential antipsychotic drugs [].

Investigation of serotonin metabolism:

- Due to its close relationship with serotonin, 5-HIAA levels can be used as an indirect marker of serotonin activity in the body. Researchers have employed 5-HIAA measurements in various studies to investigate serotonin metabolism in different contexts, including:

- Neurological disorders: Studies have explored the potential role of altered 5-HIAA levels in conditions like depression, anxiety, and schizophrenia [, ].

- Pharmacological studies: 5-HIAA measurements can be used to assess the effects of drugs that influence serotonin levels, providing valuable insights into their mechanisms of action [].

5-Hydroxyindole-2-carboxylic acid is an indolyl carboxylic acid with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol. It appears as a light brown crystalline powder and is soluble in water, making it useful in various biochemical applications. This compound is structurally characterized by a hydroxyl group and a carboxylic acid group attached to the indole ring, which contributes to its biological activity and potential therapeutic uses .

The biological significance of 5-hydroxyindole-2-carboxylic acid is underscored by its involvement in various physiological processes. It has been studied for its role as a precursor to serotonin and its derivatives, influencing mood regulation and other neurological functions. Furthermore, derivatives of this compound have shown promise as potential therapeutic agents for obesity by acting as histamine-3 receptor inverse agonists, which may enhance energy expenditure and reduce food intake .

Several synthesis methods have been reported for 5-hydroxyindole-2-carboxylic acid:

- Direct Synthesis from Indole: This method typically involves the carboxylation of indole derivatives using carbon dioxide under specific conditions.

- Oxidative Methods: Utilizing oxidizing agents to convert simpler indole compounds into 5-hydroxyindole-2-carboxylic acid.

- Functionalization of Indoles: Employing various reagents to introduce hydroxyl and carboxyl groups at the appropriate positions on the indole ring .

5-Hydroxyindole-2-carboxylic acid has diverse applications across several fields:

- Pharmaceutical Development: It is used in the development of new drugs targeting histamine receptors and other biological pathways.

- Biochemical Research: Employed in studies related to serotonin metabolism and receptor interactions.

- Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) for detecting serotonin levels in biological samples .

Research on interaction studies involving 5-hydroxyindole-2-carboxylic acid has focused on its binding affinities with various receptors. Notably, its amide derivatives have been shown to act as inverse agonists at the histamine-3 receptor, suggesting potential applications in treating metabolic disorders like obesity . Additionally, studies have explored its interactions with serotonin receptors, contributing to our understanding of mood regulation mechanisms.

Several compounds share structural or functional similarities with 5-hydroxyindole-2-carboxylic acid:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Hydroxytryptophan | Indole structure | Precursor to serotonin; involved in mood regulation |

| Indole-3-acetic acid | Indole structure | Plant hormone; regulates growth |

| 3-Hydroxyindole | Indole structure | Involved in melanin biosynthesis |

| Serotonin (5-Hydroxytryptamine) | Derived from tryptophan | Neurotransmitter; regulates mood and sleep |

These compounds illustrate the unique position of 5-hydroxyindole-2-carboxylic acid within the broader context of indole derivatives, highlighting its specific biological activities and potential therapeutic applications.

The discovery and characterization of 5-hydroxyindole-2-carboxylic acid emerged from broader investigations into indole chemistry and melanin biosynthesis pathways during the mid-20th century. Early research into bacterial pigments, particularly violacein produced by microorganisms, led to the identification of various hydroxyindole derivatives through pyrolysis and oxidation studies. The compound was subsequently isolated and characterized as a degradation product from violacein, a bacterial pigment with notable antibiotic properties, where it appeared alongside oxindole during pyrolysis experiments.

The systematic investigation of this compound gained momentum with advances in analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry. Researchers recognized its potential as both a natural product and a synthetic intermediate, leading to detailed studies of its chemical properties and biological activities. The compound's identification in various biological systems, including its role in melanin biosynthesis pathways, established its significance in biochemical research.

Significance in Indole Chemistry

5-Hydroxyindole-2-carboxylic acid occupies a unique position within the extensive family of indole derivatives due to its dual functionality incorporating both hydroxyl and carboxyl groups. This structural arrangement provides the compound with distinctive chemical reactivity patterns that have made it valuable for synthetic applications and biological studies. The presence of the hydroxyl group at the 5-position of the indole ring significantly influences the electronic properties of the molecule, while the carboxylic acid functionality at the 2-position enables various coupling reactions and derivatization strategies.

The compound serves as a crucial intermediate in the synthesis of more complex indole derivatives, particularly those with potential pharmaceutical applications. Research has demonstrated its utility in preparing indole C5-O-substituted seco-cyclopropylindole analogs as potential anticancer agents, as well as in the microwave combinatorial synthesis of indolic arylpiperazine derivatives targeting serotonin receptors. These applications underscore the compound's versatility as a building block for medicinal chemistry endeavors.

Structural Characterization and Nomenclature

The systematic name for this compound is 5-hydroxy-1H-indole-2-carboxylic acid, with the CAS registry number 21598-06-1. The molecular formula C₉H₇NO₃ corresponds to a molecular weight of 177.16 g/mol, reflecting the presence of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The compound exists as a light yellow to beige crystalline powder under standard conditions, with a melting point of 249°C (with decomposition).

| Property | Value |

|---|---|

| IUPAC Name | 5-hydroxy-1H-indole-2-carboxylic acid |

| CAS Number | 21598-06-1 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Melting Point | 249°C (decomposition) |

| Appearance | Light yellow to beige crystalline powder |

| Solubility | Chloroform/ethanol (1:1): 50mg/mL |

The structural features include an indole ring system with a hydroxyl substituent at position 5 and a carboxylic acid group at position 2. The InChI key BIMHWDJKNOMNLD-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies. The compound exhibits a predicted pKa value of 4.38±0.30, indicating moderate acidity consistent with the presence of both phenolic hydroxyl and carboxylic acid functional groups.

Distribution in Natural Systems

5-Hydroxyindole-2-carboxylic acid occurs naturally in various biological systems, where it plays important roles in metabolic pathways and pigment formation. The compound has been identified in plant systems, particularly in Solanum lycopersicum (tomato), indicating its presence in common food sources. This natural occurrence suggests potential dietary exposure and biological relevance beyond laboratory synthesis.

The compound's most significant natural role involves its participation in melanin biosynthesis pathways. Research has demonstrated that 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related derivative, serves as a crucial intermediate in eumelanin formation in mammalian systems. Studies using radiolabeled precursors have shown that at least 20% of melanogenic precursors incorporated in vivo retain carboxyl groups in non-aminoacidic aromatic forms, providing evidence for the physiological relevance of carboxylated indole derivatives in melanin structure.

The enzymatic oxidation of indole-2-carboxylic acid by cytochrome P450 systems, particularly CYP199A2, produces both 5- and 6-hydroxyindole-2-carboxylic acids in a 59:41 ratio, demonstrating the natural biosynthetic pathways leading to this compound. This enzymatic transformation occurs in bacterial systems and represents a potential biotechnological approach for compound production.

Molecular composition and structural features

5-Hydroxyindole-2-carboxylic acid represents a significant member of the indolecarboxylic acid family, characterized by its distinctive bicyclic aromatic structure [1] [2]. The compound possesses a molecular formula of C9H7NO3, indicating the presence of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms [3] [4]. The molecular architecture consists of an indole ring system bearing two essential functional substituents: a hydroxyl group positioned at the 5-carbon of the benzene ring and a carboxylic acid group attached to the 2-carbon of the pyrrole ring [5] [6].

The indole core structure provides the fundamental framework, comprising a fused benzene and pyrrole ring system that contributes to the compound's aromatic stability and unique chemical properties [7] [8]. The hydroxyl substituent at position 5 introduces additional polarity and hydrogen bonding capability, while the carboxylic acid functionality at position 2 confers acidic properties and enhanced water solubility under appropriate pH conditions [9] [10].

| Property | Value |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 21598-06-1 |

| IUPAC Name | 5-hydroxy-1H-indole-2-carboxylic acid |

| EC Number | 244-468-6 |

| MDL Number | MFCD00005615 |

| NSC Number | 117338 |

| ChEBI ID | CHEBI:167509 |

| ChEMBL ID | CHEMBL1368373 |

| UNII | 5XP5R85YFD |

Physical properties

Molecular weight and appearance

5-Hydroxyindole-2-carboxylic acid exhibits a molecular weight of 177.16 grams per mole, positioning it within the range of small organic molecules suitable for various chemical applications [1] [11]. The compound typically manifests as a crystalline powder with a characteristic appearance that ranges from light yellow to beige to brown coloration [13]. Commercial preparations commonly present the material in powder form, though it may also appear as crystals or crystalline powder depending on the preparation and purification methods employed [14] [15].

The physical form demonstrates consistency across different suppliers and preparation methods, with the crystalline nature contributing to the compound's stability during storage and handling [16] [17]. The color variation observed in different batches typically falls within the pale cream to brown spectrum, which is considered normal for this chemical entity [18] [19].

| Property | Value |

|---|---|

| Appearance | Crystalline powder |

| Form | Powder, crystals, or crystalline powder |

| Color | Light yellow to beige to brown |

| Molecular Weight | 177.16 g/mol |

| Monoisotopic Mass | 177.042593 g/mol |

Solubility profile

The solubility characteristics of 5-Hydroxyindole-2-carboxylic acid reflect the compound's amphiphilic nature, arising from the presence of both hydrophilic and hydrophobic structural elements [1] [13]. In chloroform and ethanol mixture at a 1:1 ratio, the compound demonstrates notable solubility at 50 milligrams per milliliter, producing a clear to slightly hazy solution with yellow to brown coloration [14] .

The solubility behavior exhibits strong pH dependence, particularly in aqueous systems, due to the ionizable carboxylic acid group [5] [10]. Under acidic conditions, the compound exists predominantly in its neutral form, while basic conditions promote ionization of the carboxylic acid functionality, significantly enhancing water solubility [21] [22]. The presence of the hydroxyl group at position 5 further contributes to hydrogen bonding interactions with polar solvents, improving overall solubility in protic media [23] [24].

| Solvent System | Solubility | Notes |

|---|---|---|

| Chloroform/Ethanol (1:1) | 50 mg/mL (clear to slightly hazy, yellow to brown) | Standard test condition reported by multiple suppliers |

| Water | Limited (pH dependent) | Enhanced solubility at higher pH values |

| Aqueous solutions (general) | pH dependent - enhanced in basic conditions | Ionization affects solubility significantly |

| Polar solvents | Good (due to carboxylic acid and hydroxyl groups) | Hydrogen bonding interactions favorable |

| Non-polar solvents | Limited (due to polar functional groups) | Hydrophobic interactions limited |

Melting point characteristics

5-Hydroxyindole-2-carboxylic acid exhibits a melting point of 249 degrees Celsius, accompanied by decomposition at this temperature [1] [11] [14]. This thermal behavior indicates that the compound undergoes chemical degradation concurrent with the melting process, which is characteristic of many organic compounds containing multiple functional groups [25] [26]. Alternative sources report a melting point of 240 degrees Celsius, suggesting some variability depending on purity and measurement conditions [27] [28].

The decomposition that occurs at the melting point represents a significant thermal stability limitation, requiring careful temperature control during any heating processes [29] [30]. The relatively high melting point reflects the strong intermolecular interactions present in the crystalline structure, including hydrogen bonding between carboxylic acid groups and additional interactions involving the hydroxyl substituent [31].

Chemical properties

Acid-base behavior

The acid-base properties of 5-Hydroxyindole-2-carboxylic acid are governed by the presence of multiple ionizable functional groups within the molecular structure [5] [32]. The carboxylic acid group represents the primary acidic functionality, with a predicted pKa value of 4.38 ± 0.30, classifying it as a weak acid [33] [34]. This pKa value falls within the typical range for aromatic carboxylic acids and indicates that the compound will exist predominantly in its ionized form under physiological pH conditions [35].

The indole nitrogen atom contributes basic character to the molecule, though this basicity is significantly attenuated by the aromatic nature of the heterocycle. The hydroxyl group at position 5 may also participate in acid-base equilibria, though its contribution is generally less significant compared to the carboxylic acid functionality. The overall acid-base behavior demonstrates pH-dependent ionization that significantly influences the compound's solubility, stability, and chemical reactivity.

Functional group reactivity

The chemical reactivity of 5-Hydroxyindole-2-carboxylic acid is primarily determined by the three distinct functional groups present within the molecular structure [1] [5]. The carboxylic acid group exhibits typical carboxylic acid reactivity, including ester formation, amide formation, and decarboxylation reactions under appropriate conditions. Research has demonstrated that oxidation with potassium permanganate yields pyrrole-2,3,5-tricarboxylic acid, indicating the susceptibility of the indole ring system to strong oxidizing conditions.

The hydroxyl group at position 5 provides additional reactive sites for chemical modification, enabling substitution reactions and derivatization processes. The indole ring system itself serves as a reactive aromatic platform, susceptible to electrophilic aromatic substitution reactions and oxidative transformations. Studies have shown that cytochrome P450 enzymes can catalyze the regioselective oxidation of indole-2-carboxylic acid derivatives, producing hydroxylated products at specific positions.

Chemical stability parameters

5-Hydroxyindole-2-carboxylic acid demonstrates stability under normal storage conditions but exhibits sensitivity to light exposure [25]. The compound remains chemically stable when stored in sealed containers under dry conditions at temperatures between 2-8 degrees Celsius, protected from light sources. Chemical stability studies indicate that the compound is stable against hydrolysis under neutral conditions but may undergo degradation under extreme pH conditions.

Thermal decomposition occurs at approximately 249 degrees Celsius, producing nitrogen oxides, carbon monoxide, and carbon dioxide as primary decomposition products. The light sensitivity necessitates storage in amber containers or under conditions that minimize exposure to ultraviolet radiation. Strong oxidizing agents should be avoided during storage and handling to prevent unwanted chemical transformations.

| Property | Value/Description |

|---|---|

| pKa (predicted) | 4.38 ± 0.30 |

| LogP | 1.39 (moderate lipophilicity) |

| Functional Groups | Carboxylic acid, phenolic hydroxyl, indole NH |

| Acid-Base Character | Weak acid (carboxylic acid), weak base (indole nitrogen) |

| Chemical Stability | Stable under normal conditions, light sensitive |

| Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |

| Storage Conditions | Sealed container, dry conditions, 2-8°C, protected from light |

Stereochemical considerations

5-Hydroxyindole-2-carboxylic acid is classified as an achiral molecule, possessing no stereogenic centers within its molecular structure. The compound exhibits no optical activity and contains zero defined stereocenters, indicating the absence of asymmetric carbon atoms that could give rise to enantiomeric forms. The molecular structure lacks any E/Z configurational elements, further confirming the absence of stereochemical complexity.

The planar nature of the indole ring system contributes to the overall lack of stereochemical diversity, with all substituents arranged in a single geometric configuration. The absence of chiral centers eliminates concerns regarding stereoisomeric purity and optical rotation measurements, simplifying analytical characterization and quality control procedures. This stereochemical simplicity represents an advantage in synthetic applications where stereochemical control might otherwise complicate reaction outcomes.

| Property | Value |

|---|---|

| Stereochemistry | Achiral |

| Optical Activity | None |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Molecular Charge | 0 |

| Chirality | No chiral centers present |

Structural representation systems

SMILES notation

The Simplified Molecular Input Line Entry System representation for 5-Hydroxyindole-2-carboxylic acid is expressed as "Oc1ccc2[nH]c(cc2c1)C(O)=O" [1] [14]. This SMILES notation accurately captures the connectivity and structural features of the molecule, beginning with the hydroxyl group attached to the benzene ring and progressing through the fused ring system to terminate at the carboxylic acid functionality.

An alternative canonical SMILES representation appears as "OC1=CC=C2NC(=CC2=C1)C(O)=O", which provides equivalent structural information but employs a different atom numbering sequence. Both SMILES formats serve as valuable tools for database searching, computational modeling, and chemical information exchange.

InChI and InChIKey identifiers

The International Chemical Identifier for 5-Hydroxyindole-2-carboxylic acid is represented as "InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)" [1] [2]. This comprehensive identifier encodes detailed structural information including connectivity, tautomerism, and stereochemistry in a standardized format recognized by chemical databases worldwide.

The corresponding InChIKey, "BIMHWDJKNOMNLD-UHFFFAOYSA-N", provides a fixed-length hash representation derived from the full InChI string. This compressed identifier serves as a unique molecular signature suitable for database indexing and rapid structural comparison. The InChIKey format facilitates efficient searching across multiple chemical databases and ensures unambiguous compound identification.

| Identifier Type | Value |

|---|---|

| SMILES | Oc1ccc2[nH]c(cc2c1)C(O)=O |

| Canonical SMILES | OC1=CC=C2NC(=CC2=C1)C(O)=O |

| InChI | InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13) |

| InChI Key | BIMHWDJKNOMNLD-UHFFFAOYSA-N |

| Molecular Formula (Hill Notation) | C9H7NO3 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant